2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3]thiazole core substituted with a 2-bromobenzamide group.
Properties
IUPAC Name |
2-bromo-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4OS/c12-8-4-2-1-3-7(8)9(17)13-10-14-15-11-16(10)5-6-18-11/h1-4H,5-6H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCKTUULADPIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to have diverse pharmacological activities. They are known to interact with a variety of enzymes and receptors, showing versatile biological activities. Some of these activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors).
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the wide range of pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been reported to display inhibition to clinically relevant targets. For instance, one compound manifested potent inhibition with an IC50 (half-maximal inhibitory concentration) value of 38.36 μM. This suggests that the compound might have a similar inhibitory effect on its targets.
Biochemical Analysis
Biochemical Properties
Related triazolothiadiazine compounds have been found to interact with various enzymes, proteins, and other biomolecules. These interactions are often characterized by the ability of the triazolothiadiazine core to form hydrogen bonds, which can lead to specific interactions with different target receptors.
Biological Activity
2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₁BrN₄OS
- Molecular Weight : 339.21 g/mol
- CAS Number : 946300-27-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-3-phenyl-1H-1,2,4-triazole with appropriate thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and may involve refluxing to ensure complete reaction and crystallization of the product.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. The triazole nucleus is particularly noted for its effectiveness against multidrug-resistant microorganisms:
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit cell wall synthesis or disrupt cellular metabolism in bacteria.
A study highlighted that derivatives with bromine substitutions showed enhanced antibacterial properties against various strains of bacteria including E. coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that triazole-thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been observed to induce apoptosis in cancer cells by triggering cell cycle arrest at specific phases.
- Case Study : In vitro studies demonstrated that certain analogs significantly inhibited the growth of cancer cell lines such as A431 and A549. The mechanism involved downregulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key points include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine) on the aromatic ring enhances biological activity by increasing lipophilicity and improving membrane permeability.
- Core Structure : The combination of triazole and thiazole rings has been shown to contribute synergistically to both antimicrobial and anticancer activities.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrN₄OS |
| Molecular Weight | 339.21 g/mol |
| CAS Number | 946300-27-2 |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Anticancer Activity | Induces apoptosis in A431 & A549 |
| Mechanism | Cell cycle arrest & cytokine inhibition |
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have shown that compounds containing the triazole and thiazole moieties possess significant antimicrobial properties. The bromine substitution may enhance the compound's efficacy against various bacterial strains.
- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of enzyme activities related to cancer progression. The presence of the thiazole ring may further contribute to its anticancer efficacy by interacting with cellular targets.
- Anti-inflammatory Effects : Compounds similar to 2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including:
- One-pot Reactions : A catalyst-free procedure allows for efficient synthesis at room temperature.
- Substitution Reactions : The bromine atom can be substituted with different functional groups to modify biological activity.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
Key SAR Insights :
- Halogen Effects : Bromine balances lipophilicity and steric demand, whereas iodine improves target affinity but may reduce bioavailability.
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α-Bromoketones
The formation of the triazolothiadiazole scaffold often begins with cyclocondensation reactions between thiourea derivatives and α-bromoketones. For instance, 1-(4-carbamoylphenyl)-3-methylthiourea reacts with dialkyl acetylenedicarboxylates in ethanol under reflux to yield thiazole intermediates . This method, adapted for triazolothiadiazole synthesis, involves:
-
Synthesis of α-Bromoketone Precursors : Bromination of 1-(thiazol-5-yl)ethanone derivatives using pyridinium tribromide and hydrobromic acid in acetic acid generates α-bromoketones (e.g., 2a , 2b ) .
-
Azide Displacement and Cycloaddition : Treatment of α-bromoketones with sodium azide in DMF forms azido intermediates, which undergo CuAAC with terminal alkynes (e.g., propargyl alcohol) to yield 1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone (3a ) .
-
Bromination and Thiadiazole Formation : Subsequent bromination of 3a with elemental bromine in dioxane at 60°C produces 2-bromo-1-(thiazol-5-yl)-2-(1H-triazol-1-yl)ethanone (8a ), which reacts with N-substituted thioureas to form the triazolothiadiazole core .
Key Data :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
CuAAC serves as a pivotal step in constructing the triazole moiety within the fused heterocycle. The method leverages the reactivity of azides and alkynes under copper catalysis:
-
Azide Preparation : α-Bromoketones (e.g., 2a ) are treated with sodium azide in DMF to generate azido intermediates .
-
Cycloaddition with Alkynes : Propargyl alcohol or substituted alkynes react with azides in the presence of CuSO₄ and sodium ascorbate, forming 1,2,3-triazoles .
-
Optimization Challenges : Benzamide-containing precursors (e.g., 2b ) require N-methylation to prevent decomposition during cycloaddition, as demonstrated by the synthesis of 7 from methylated intermediate 6 .
Key Data :
Bromination and Subsequent Amide Coupling
Introducing the bromine substituent and benzamide group may occur sequentially or concurrently:
-
Bromination of Preformed Heterocycles : Electrophilic bromination using phosphorus oxybromide (POBr₃) or elemental bromine selectively functionalizes the benzamide ring . For example, bromination of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives yields 2-bromo analogs .
-
Amide Bond Formation : CDI-mediated coupling of carboxylic acids (e.g., benzoic acid) with amine-containing heterocycles generates benzamide derivatives . For instance, 1-(2-amino-4-methylthiazol-5-yl)ethanone reacts with pivalic acid to form 1a in 85% yield .
Key Data :
Phosphorus Oxychloride-Mediated Thiadiazole Ring Closure
Phosphorus oxychloride (POCl₃) facilitates the cyclization of thiosemicarbazide derivatives into thiadiazole rings:
-
Reaction of Thiosemicarbazide with POCl₃ : Refluxing thiosemicarbazide with POCl₃ and subsequent basification with potassium hydroxide yields 5-amino-1,3,4-thiadiazole intermediates .
-
Condensation with Aldehydes : The 5-amino group reacts with aldehydes (e.g., 2-bromobenzaldehyde) in ethanol under acidic conditions to form Schiff base derivatives, which are further functionalized .
Key Data :
Comparative Analysis of Synthetic Routes
Insights :
-
Cyclocondensation offers moderate yields but requires stringent control over bromination conditions .
-
CuAAC provides regioselective triazole formation but necessitates N-methylation for stability in benzamide-containing systems .
-
POCl₃-Mediated routes achieve high yields but involve hazardous reagents .
Spectroscopic Characterization and Validation
Q & A
Q. What are the common synthetic routes for 2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with functionalization of the thiazole or triazole precursors. Key steps include:
- Thienyl Intermediate Formation : Brominated thiophene derivatives are functionalized via nucleophilic substitution or cyclization reactions (e.g., using trifluoromethyl or benzamide groups) .
- Cyclization : Solvents like DMF or DMSO and catalysts (e.g., triethylamine) are critical for ring closure. Elevated temperatures (80–120°C) improve cyclization efficiency .
- Purification : Column chromatography or recrystallization ensures ≥95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromine substitution and benzamide linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 417.3 g/mol for a related analog) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused triazolo-thiazole system .
- FT-IR : Identifies functional groups like C=O (amide I band at ~1650 cm) and C-Br (550–600 cm) .
Q. What are the primary biological targets and applications explored for this compound?
- Anticancer Activity : Derivatives inhibit heparanase (IC < 10 µM) and induce apoptosis in cancer cell lines via caspase-3 activation .
- Antimicrobial Properties : Triazolo-thiadiazole analogs show MIC values of 2–8 µg/mL against Gram-positive bacteria .
- COX-2 Selectivity : Structural analogs exhibit >20-fold selectivity for COX-2 over COX-1, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers optimize substitution reactions at the bromine position to synthesize diverse derivatives?
- Nucleophilic Aromatic Substitution : Use polar aprotic solvents (e.g., DMF) with catalysts like CuI or Pd(PPh) to replace bromine with amines or thiols .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis introduces aryl/heteroaryl groups. Yields >70% require anhydrous conditions and degassed solvents .
- Halogen Exchange : KI/NaI in acetone facilitates bromine-to-iodine substitution for radiolabeling studies .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Dose-Response Analysis : Re-evaluate IC values under standardized assays (e.g., MTT for cytotoxicity) to control for variability in cell viability protocols .
- Metabolic Stability Testing : Use liver microsomes to assess whether conflicting results arise from differential compound degradation .
- Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target interactions that may explain divergent activities .
Q. How do computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Glide models ligand binding to heparanase (PDB: 5EQM) or COX-2 (PDB: 5KIR). Focus on π-π stacking with triazolo-thiazole and hydrogen bonding with the benzamide group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates robust binding .
- QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Br vs. CF) with bioactivity .
Q. What role does the bromine atom play in the compound’s reactivity and bioactivity?
- Electronic Effects : Bromine’s electronegativity increases electrophilicity at the benzamide ring, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .
- Steric Hindrance : Bulkier bromine analogs show reduced activity against flexible binding pockets (e.g., COX-2 vs. rigid kinases) .
- Hydrophobic Interactions : Bromine improves membrane permeability (logP ~3.5) compared to chlorine derivatives .
Methodological Considerations for Data Analysis
Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Systematically modify the triazolo-thiazole core (e.g., replace Br with Cl, CF, or CH) and benzamide substituents .
- Bioactivity Assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus) to identify pharmacophore requirements .
- Data Normalization : Express activity as % inhibition relative to controls (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .
Q. What experimental controls are critical for validating the compound’s mechanism of action?
- Negative Controls : Include unmodified triazolo-thiazole scaffolds to confirm benzamide-specific effects .
- Enzyme Inhibition Assays : Use known inhibitors (e.g., fondaparinux for heparanase) as benchmarks .
- siRNA Knockdown : Silence putative targets (e.g., COX-2) to confirm on-mechanism activity .
Contradiction and Reproducibility Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Cell Line Variability : Sensitivity differences (e.g., IC of 5 µM in HepG2 vs. 25 µM in A549) may reflect variable expression of drug transporters like P-gp .
- Solubility Issues : Poor aqueous solubility (<10 µg/mL) can reduce bioavailability in in vivo models. Use co-solvents (e.g., Cremophor EL) for improved dispersion .
- Metabolite Interference : Active metabolites (e.g., de-brominated analogs) may contribute to discrepancies; monitor via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
